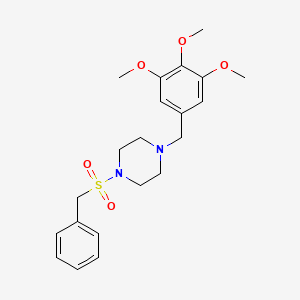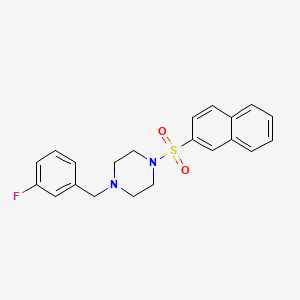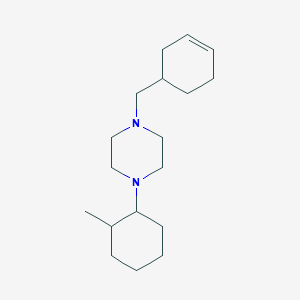
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a dimethylamine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a catalyst, such as acetic acid or a base like sodium ethoxide, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the pure compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:
- N,1-diphenyl-4,5-dihydro-1H- 1benzothiepino[5,4-c]pyrazole-3-carboxamide : Known for its antimicrobial and antitumor activities .
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- : Used as a vasodilator and has various pharmacological applications .
The uniqueness of N-[4-(1,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)PHENYL]-N,N-DIMETHYLAMINE lies in its specific structural features and the resulting biological activities, which may differ from those of its analogues.
Eigenschaften
Molekularformel |
C23H23N3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3/c1-25(2)20-15-13-18(14-16-20)22-17-23(19-9-5-3-6-10-19)26(24-22)21-11-7-4-8-12-21/h3-16,23H,17H2,1-2H3 |
InChI-Schlüssel |
RLZQREWJMDDKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10885021.png)
![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
![N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10885033.png)
![3-methyl-4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10885035.png)
![(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
![Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate](/img/structure/B10885048.png)
![3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10885064.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
